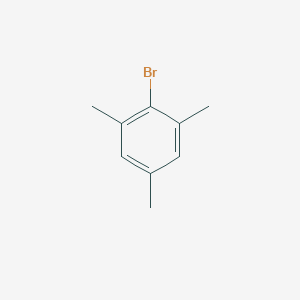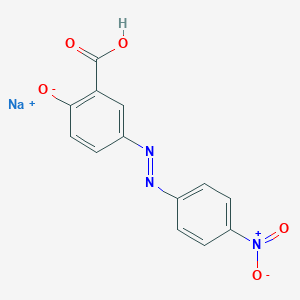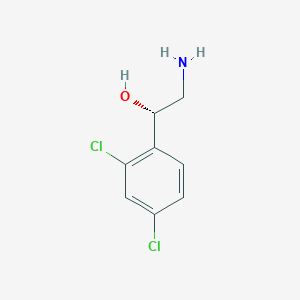
2-Methyl-3-phenylquinoxaline
Overview
Description
2-Methyl-3-phenylquinoxaline is a synthetic intermediate useful for pharmaceutical synthesis. It has a molecular formula of C15H12N2 and an average mass of 220.269 Da .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, one study discussed the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines . Another study mentioned the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives via the Buchwald–Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a methyl group at the 2-position and a phenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H12N2), average mass (220.269 Da), and mono-isotopic mass (220.100052 Da) .Scientific Research Applications
Anticancer Applications
2-Methyl-3-phenylquinoxaline derivatives have shown significant anticancer activity. A study by El Rayes et al. (2019) synthesized a series of these derivatives, which exhibited notable antiproliferative activity against human HCT-116 and MCF-7 cell lines. The study emphasized the quinoxaline ring as a suitable scaffold in these compounds for potential cancer treatments (El Rayes et al., 2019).
Organic Light-Emitting Diodes (OLED) Applications
Ammermann et al. (2012) explored the synthesis of this compound for use in OLEDs. While attempting to create a novel complex for OLEDs, they discovered a new synthesis pathway for pyrroloquinoxalines, which are potentially bioactive compounds (Ammermann et al., 2012).
Photophysical and Photochemical Properties
Research by De la Fuente et al. (2000) investigated the photophysical and photochemical behavior of 1-methyl-3-phenylquinoxalin-2-one and 3-phenylquinoxalin-2-one in the presence of amines. This study contributes to understanding the properties of this compound in photoreduction processes, which could have applications in photochemistry and material sciences (De la Fuente et al., 2000).
Antibacterial and Antifungal Applications
Various studies have explored the antibacterial and antifungal properties of this compound derivatives. For example, Taiwo et al. (2021) synthesized new quinoxaline-based heterocycles and found them to possess promising antibacterial properties (Taiwo et al., 2021). Similarly, Kumar et al. (2012) synthesized thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and found them to be potent antibacterial and antifungal agents (Kumar et al., 2012).
Antioxidant, Anticancer, and Antiviral Activities
El-Tombary et al. (2014) synthesized a series of quinoxaline hydrazone derivatives and evaluated their antioxidant, anticancer, and antiviral activities. They discovered compounds with potent scavenging activities against radicals, broad-spectrum anticancer activity, and weak antiviral activity against Herpes Simplex virus (El-Tombary et al., 2014).
Future Directions
Quinoxaline derivatives, including 2-Methyl-3-phenylquinoxaline, continue to be subjects of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of new synthetic strategies, exploration of novel biological activities, and application in the design and development of new pharmaceuticals .
properties
IUPAC Name |
2-methyl-3-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAQDFDMDUFBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323945 | |
| Record name | 2-Methyl-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10130-23-1 | |
| Record name | 2-Methyl-3-phenylquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-Methyl-3-phenylquinoxaline act as a ligand in phosphorescent iridium(III) complexes for OLED applications?
A1: Yes, this compound (Hpqu) can serve as a cyclometalating ligand in the development of phosphorescent neutral iridium(III) complexes. [] These complexes, with a general formula of [Ir(C∧N)2(N∧NB)], incorporate Hpqu alongside other cyclometalating ligands like 2-phenylpyridine (Hppy) and 2-(2,4-difluoro-phenyl)pyridine (Hdfppy). [] Research has demonstrated that these complexes exhibit red emission, making them potentially suitable for use in Organic Light-Emitting Diodes (OLEDs). []
Q2: Does the structure of this compound influence its photophysical properties in iridium(III) complexes?
A2: Absolutely. The presence of the this compound ligand in iridium(III) complexes significantly impacts their photophysical properties. For instance, when compared to analogous complexes utilizing 2-(naphthalen-2-yl)pyridine as a ligand, the this compound-based complexes exhibit a larger band gap. [] This results in a blue-shifted emission, evident when comparing the emission maximum of this compound-based complex (λmax = 523 nm) to its naphthalene analogue (λmax = 577 nm) in acetonitrile solution. []
Q3: Are there any unexpected reactions observed with this compound when attempting to synthesize iridium(III) complexes?
A3: Interestingly, attempts to synthesize a homoleptic iridium(III) complex using this compound and Ir(acac)3 did not yield the expected cyclometalation product. [, ] Instead, an unusual annulation reaction occurred, leading to the formation of 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline. [, ] This reaction highlights the potential for this compound to undergo unanticipated transformations under specific reaction conditions. Further investigations identified Ir(acac)3 as a catalyst and glycerol as a reactant in this annulation process. [, ]
Q4: Can this compound be modified to tune the emission properties of iridium(III) complexes?
A4: Yes, modifications to the this compound structure can influence the emission properties of the resulting iridium(III) complexes. For instance, introducing a pyrene substituent at the 6 or 7 position of the this compound core leads to red-shifted emission compared to the unsubstituted complex. [] This modification allows for the development of deep-red emitting iridium(III) complexes, expanding the potential applications in OLED technology. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

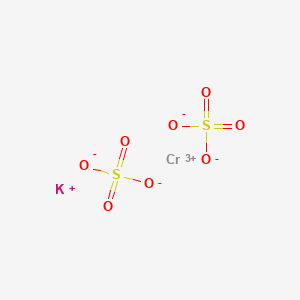

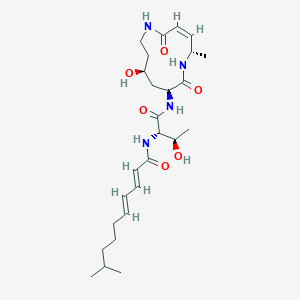


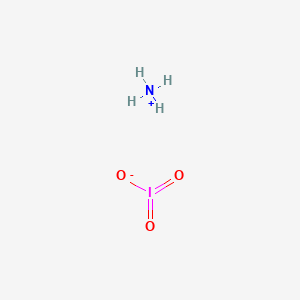
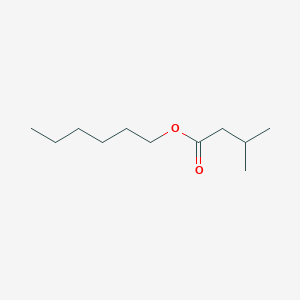

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)
